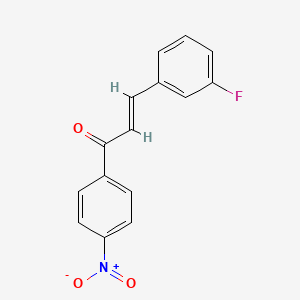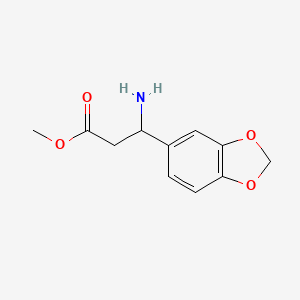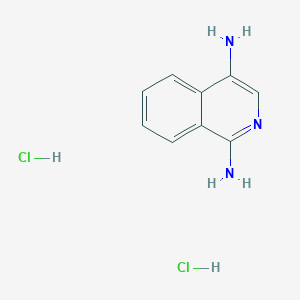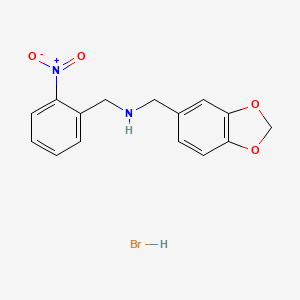
Tert-butyl 4-(3-phenylpropyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(3-phenylpropyl)piperazine-1-carboxylate, also known as TBPP, is a synthetic compound that has been widely studied for its potential uses in a variety of scientific research applications. It is a derivative of piperazine and is composed of carbon, hydrogen, nitrogen, and oxygen atoms. TBPP has several unique properties that make it an attractive candidate for research purposes, including its low toxicity and high solubility in water. In addition, TBPP has been found to have a wide range of biochemical and physiological effects, which make it a promising candidate for use in laboratory experiments.
Scientific Research Applications
Synthesis and Characterization
- Tert-butyl 4-(3-phenylpropyl)piperazine-1-carboxylate and its derivatives have been extensively studied for their synthesis and characterization. These compounds are typically synthesized through condensation reactions and characterized using various spectroscopic techniques such as LCMS, NMR, IR, and X-ray diffraction studies. For instance, a study detailed the synthesis and characterization of a similar compound, highlighting its crystallization in the monoclinic crystal system and the presence of weak intermolecular interactions in its structure (Sanjeevarayappa et al., 2015).
Biological Evaluation
- Some tert-butyl piperazine derivatives have been evaluated for their biological activities, including antibacterial and anthelmintic activities. These studies often involve in vitro screening against various microorganisms. However, the activities exhibited by these compounds can vary, with some showing moderate activity (Kulkarni et al., 2016).
Crystal Structure Analysis
- The crystal structure of tert-butyl piperazine derivatives has been a subject of interest, with studies focusing on the molecular and crystallographic analysis of these compounds. This includes determining the conformation of piperazine rings and analyzing the molecular interactions within the crystal structure (Gumireddy et al., 2021).
Anticorrosive Properties
- Some tert-butyl piperazine derivatives have been investigated for their anticorrosive properties, particularly in the context of protecting metal surfaces. These studies involve electrochemical and surface characterization studies, and have found that certain derivatives can effectively inhibit corrosion in metal surfaces (Praveen et al., 2021).
properties
IUPAC Name |
tert-butyl 4-(3-phenylpropyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)20-14-12-19(13-15-20)11-7-10-16-8-5-4-6-9-16/h4-6,8-9H,7,10-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSMVTXJEUHNEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(3-phenylpropyl)piperazine-1-carboxylate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Azaspiro[3.3]heptane hcl](/img/structure/B3113873.png)
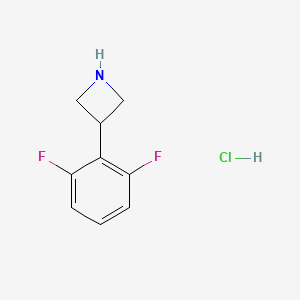
![3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl](/img/structure/B3113880.png)
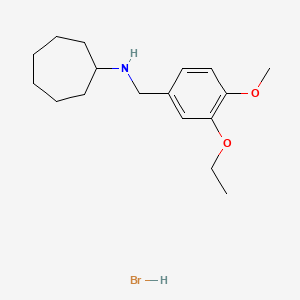
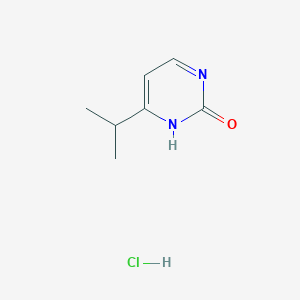
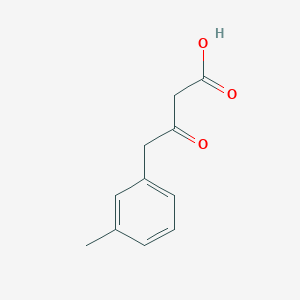
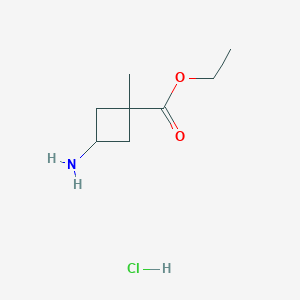
![[(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B3113920.png)

![(1r,4s,6s)-Rel-tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3113937.png)
